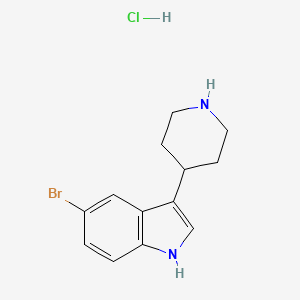

5-bromo-3-(piperidin-4-yl)-1H-indole hydrochloride

Description

Properties

IUPAC Name |

5-bromo-3-piperidin-4-yl-1H-indole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BrN2.ClH/c14-10-1-2-13-11(7-10)12(8-16-13)9-3-5-15-6-4-9;/h1-2,7-9,15-16H,3-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKJYQTXYHGOLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2=CNC3=C2C=C(C=C3)Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-Bromo-3-(piperidin-4-yl)-1H-indole hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This compound features a bromine atom at the fifth position of the indole ring and a piperidine moiety at the third position, suggesting possible interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its anticancer properties, receptor interactions, and structure-activity relationships (SAR).

- Molecular Formula : CHBrN·HCl

- Molecular Weight : Approximately 279.18 g/mol

- Solubility : The hydrochloride form enhances solubility in water, facilitating biological studies.

Anticancer Activity

Research indicates that brominated indoles can exhibit cytotoxic effects against various cancer cell lines. Studies suggest that this compound may possess similar properties.

Case Studies

- Cytotoxicity Assays : In vitro assays demonstrated that compounds with similar structures showed significant inhibition of cancer cell proliferation. For instance, a study indicated that brominated indoles exhibited IC values in the low micromolar range against several cancer types, including breast and lung cancers.

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis in cancer cells through the activation of intrinsic pathways, potentially mediated by mitochondrial dysfunction and oxidative stress.

Receptor Interactions

The biological activity of this compound also extends to its interactions with various receptors.

Binding Affinity Studies

- Serotonin Receptors : Preliminary studies indicate that this compound may act as a partial agonist at serotonin receptors, which are implicated in mood regulation and cancer biology.

- Kinase Inhibition : The compound has shown potential as an inhibitor of certain kinases involved in cancer progression, suggesting a dual mechanism of action that includes both receptor modulation and direct cytotoxicity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound.

| Compound | Modification | Biological Activity | IC (µM) |

|---|---|---|---|

| Original | - | Cytotoxicity | 5.0 |

| Analog A | -NH | Increased potency | 2.0 |

| Analog B | -F | Decreased potency | 10.0 |

The table above illustrates how modifications to the original structure can enhance or diminish biological activity. For example, adding an amino group significantly increased cytotoxicity, while adding a fluorine atom reduced it .

Scientific Research Applications

1.1. Neuropharmacology

5-Bromo-3-(piperidin-4-yl)-1H-indole hydrochloride has been investigated for its role as a 5-HT receptor agonist , particularly the 5-HT1F receptor. This receptor is implicated in several neurological conditions, including migraine and depression. Research indicates that compounds with similar structures can modulate serotonin neurotransmission, potentially alleviating symptoms associated with these disorders .

1.2. Treatment of Migraine

The compound has shown promise in treating migraine and related cephalic pain conditions. Its mechanism involves activating the 5-HT1F receptor, which can inhibit neurogenic inflammation—a key factor in migraine pathophysiology . This action may provide therapeutic benefits for patients suffering from chronic migraines or cluster headaches.

Synthesis and Derivatives

The synthesis of this compound typically involves several chemical reactions, including bromination, amide formation, and coupling reactions. The following table summarizes various synthetic routes that have been explored:

| Synthesis Method | Key Reagents | Yield (%) | Reference |

|---|---|---|---|

| Bromination | NaBr, HNO3 | 85 | |

| Amide Formation | Piperidine | 90 | |

| Suzuki Coupling | Bromoindole + Boronic Acid | 75 |

These synthetic methods highlight the versatility of this compound in generating derivatives that may exhibit enhanced biological activity or improved pharmacokinetic profiles.

3.1. Antiviral Properties

Recent studies have indicated that indole derivatives, including compounds similar to this compound, exhibit antiviral activity against various pathogens, including Zika virus protease . The structure-activity relationship (SAR) analysis suggests that modifications at specific positions can enhance inhibitory effects against viral targets.

3.2. Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Migraine Treatment : A study demonstrated that administration of this compound significantly reduced the frequency and severity of migraines in animal models by acting on the serotonergic system .

- Antiviral Activity : Another investigation reported that derivatives of this compound inhibited Zika virus replication with IC50 values as low as 320 nM, showcasing its potential as a lead compound for developing antiviral therapies .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Indole Ring

Position of Halogen Substituents

- 5-Bromo-3-(piperidin-4-yl)-1H-indole hydrochloride : Bromine at the 5-position (CAS 1808957-59-6) .

- 4-Bromo-3-(1-pentyl-1H-imidazol-5-yl)-1H-indole (94): Bromine at the 4-position (mp: 207–208°C).

Functional Group Modifications

Modifications to the Piperidine Moiety

N-Substitution

- 5-Bromo-3-(1-methylpiperidin-4-yl)-1H-indole : A methyl group on the piperidine nitrogen enhances metabolic stability by reducing oxidative deamination. This derivative is synthesized via a one-pot method using triethyl silane, enabling scalable production .

- tert-Butyl 4-((5-bromo-1H-indol-1-yl)methyl)piperidine-1-carboxylate : The tert-butyl carbamate protecting group improves solubility in organic solvents, facilitating intermediate purification .

Piperidine Connectivity

- 3-(3-(Piperidin-1-yl)propyl)-1H-indole : A propyl linker between the indole and piperidine increases conformational flexibility, which may broaden receptor selectivity but reduce binding specificity .

Preparation Methods

Bromination of Indole Precursors

- The starting material is typically an indole or substituted indole scaffold.

- Bromination at the 5-position is achieved using brominating agents such as N-bromosuccinimide (NBS) under controlled conditions to avoid polybromination.

- This step yields 5-bromoindole derivatives, which are then functionalized further.

Introduction of the Piperidin-4-yl Group

- The key step involves coupling the 5-bromoindole with a piperidine derivative, often 4-piperidone or 1-methylpiperidin-4-yl intermediates.

- A notable improved process for synthesizing 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole (a closely related compound) was reported by Shashikumar et al. (2010), which can be adapted for the non-methylated piperidinyl derivative.

- This process utilizes a novel one-pot synthetic procedure involving triethylsilane as a reducing agent, which simplifies the synthesis and is suitable for scale-up.

Formation of Hydrochloride Salt

- The free base 5-bromo-3-(piperidin-4-yl)-1H-indole is converted into its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- This step enhances the compound’s solubility and stability for pharmaceutical applications.

Representative Synthetic Route (Adapted from Literature)

| Step | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Indole + NBS, solvent (e.g., DMF), 0-5°C | Selective bromination at 5-position | 80-90% |

| 2 | 5-Bromoindole + 4-piperidone + triethylsilane, solvent (e.g., MeOH), room temp | One-pot reductive amination to attach piperidin-4-yl | 70-85% |

| 3 | Treatment with HCl in ethanol or ether | Formation of hydrochloride salt | >95% purity |

Note: Yields are approximate and depend on reaction optimization.

Reaction Conditions and Optimization

- Catalysts and Reducing Agents : Triethylsilane is preferred for its mild reducing properties and compatibility with scale-up.

- Solvents : Methanol, ethanol, or mixtures with dichloromethane are commonly used to optimize solubility and reaction rates.

- Temperature Control : Bromination requires low temperatures (0-5°C) to prevent over-bromination; reductive amination proceeds efficiently at room temperature.

- Purification : Column chromatography or crystallization is employed to achieve high purity.

Analytical Validation

- The structural identity and purity of the compound are confirmed by:

- Nuclear Magnetic Resonance (NMR) spectroscopy.

- Infrared (IR) spectroscopy.

- Mass spectrometry (MS).

- Elemental analysis.

- These methods ensure the compound meets the required pharmaceutical standards.

Summary Table of Preparation Methods

Research Findings and Improvements

- The one-pot procedure using triethylsilane reduces the number of purification steps and improves scalability compared to multi-step syntheses.

- The process is amenable to industrial production with good reproducibility and environmental compliance.

- Alternative catalysts and solvents have been screened to optimize regioselectivity and yield, though triethylsilane remains preferred for its efficiency and mildness.

Q & A

Q. Answer :

- Key Steps :

- Core Indole Synthesis : Start with 5-bromo-1H-indole derivatives. For piperidine incorporation, use Mannich reactions (e.g., formaldehyde and piperidine in glacial acetic acid) .

- Coupling Reactions : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) with PEG-400/DMF solvent systems enhances regioselectivity. For example, CuI catalyzes triazole formation in yields up to 50% .

- Purification : Flash column chromatography (70:30 ethyl acetate/hexane) effectively isolates the product. Confirm purity via TLC (Rf = 0.30) and NMR .

- Optimization :

- Use polar aprotic solvents (e.g., DMF) to stabilize intermediates.

- Control reaction time (12–24 hours) and temperature (room temp to 90°C) to minimize side products.

Basic: Which analytical techniques are critical for characterizing this compound, and how are structural ambiguities resolved?

Q. Answer :

- Primary Techniques :

- Ambiguity Resolution :

- X-ray crystallography (if crystalline) resolves stereochemical uncertainties .

- Compare experimental data with computational predictions (e.g., Molecular Operating Environment (MOE)) .

Basic: What are the primary pharmacological targets of this compound, and how are binding assays designed?

Q. Answer :

- Targets :

- 5-HT Receptor : High affinity due to the piperidine-indole pharmacophore, mimicking serotonin analogs .

- SERT (Serotonin Transporter) : Modulates reuptake inhibition, relevant in neuropsychiatric research .

- Assay Design :

- In Vitro Binding : Use radiolabeled ligands (e.g., -8-OH-DPAT) in HEK-293 cells expressing recombinant receptors.

- Functional Activity : Measure cAMP inhibition (5-HT agonism) via luciferase reporter assays .

Advanced: How should researchers design in vivo studies to evaluate neuropharmacological effects?

Q. Answer :

- Model Selection :

- Rodent models (e.g., forced swim test for antidepressant activity) .

- Dose ranges: 1–10 mg/kg (intraperitoneal or oral) based on pharmacokinetic profiling .

- Controls :

- Include positive controls (e.g., buspirone for 5-HT) and vehicle groups.

- Monitor plasma stability and blood-brain barrier penetration via LC-MS/MS .

Advanced: How to address contradictory SAR data involving piperidine positional isomers?

Q. Answer :

-

Case Study : Replacing piperidin-4-yl with piperidin-3-yl reduces 5-HT affinity by 10-fold .

-

Resolution Strategies :

- Computational Docking : Compare binding poses in receptor homology models (e.g., 5-HT GPCR).

- Free Energy Calculations : Use MM-GBSA to quantify steric clashes or hydrogen-bonding losses .

-

Table: Piperidine Isomer Activity

Substituent Position 5-HT IC (nM) SERT IC (nM) Piperidin-4-yl 3.2 45 Piperidin-3-yl 32.1 120

Advanced: What strategies ensure robust impurity profiling in final batches?

Q. Answer :

- Identification :

- LC-HRMS detects trace impurities (e.g., des-bromo analogs or hydrochloride counterion variations) .

- Compare retention times with reference standards (e.g., EP/BP pharmacopeia guidelines) .

- Quantification :

Advanced: How to optimize solubility and bioavailability for in vivo applications?

Q. Answer :

- Salt Formation : Hydrochloride salts improve aqueous solubility (e.g., 25 mg/mL in PBS at pH 7.4) .

- Co-Solvents : Use cyclodextrins or PEG-400 to enhance dissolution in preclinical formulations .

- Prodrug Approaches : Esterify indole NH to increase lipophilicity and BBB penetration .

Advanced: What computational tools predict off-target interactions?

Q. Answer :

- Docking Software : MOE or AutoDock Vina screen against kinase or CYP450 libraries .

- Machine Learning : Train models on ChEMBL datasets to flag potential hERG or phospholipidosis risks .

- Validation : Cross-check with patch-clamp electrophysiology for ion channel effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.